molecular formula C13H11BrN2O B7521201 2-bromo-N-(4-methylpyridin-2-yl)benzamide

2-bromo-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B7521201
M. Wt: 291.14 g/mol
InChI Key: NKKWGJWUKDVRJG-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Tissue Distribution of Novel ALK5 Inhibitor :

    • Kim et al. (2008) studied a compound structurally similar to 2-bromo-N-(4-methylpyridin-2-yl)benzamide, namely IN-1130, which is an ALK5 inhibitor. This compound was evaluated for its pharmacokinetics, bioavailability, and tissue distribution, showing potential as an oral anti-fibrotic drug (Kim et al., 2008).
  • Antibacterial Activity of Benzamide Derivatives :

    • Adam et al. (2016) synthesized and characterized a compound similar to this compound, showing antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
  • Synthesis and Characterization of Benzamide Derivatives :

    • Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including a 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. These compounds were found to have relevant hydrogen bonding interactions and π-interactions (Saeed et al., 2020).
  • CCR5 Antagonist Synthesis :

    • Cheng De-ju (2015) synthesized benzamide derivatives that exhibited bioactivities, such as acting as CCR5 antagonists, which are significant for therapeutic applications (Cheng De-ju, 2015).

Properties

IUPAC Name

2-bromo-N-(4-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKWGJWUKDVRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.